![molecular formula C20H20BrNO5 B4011012 2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4011012.png)
2-(4-bromophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate
Description
Synthesis Analysis
The synthesis of related azatricyclo compounds involves starting from accessible materials, undergoing reactions to form acyl chloride and simple amides, and employing the Curtius rearrangement to yield isocyanates, further transformed into polycyclic ureas. This process highlights the compound's intricate synthesis pathway, showcasing its structural complexity and the sophistication required in its formation (Оkovytaya & Tarabara, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through spectroscopic techniques and quantum chemical calculations, revealing stability from hyper-conjugative interactions and charge delocalization. Such analyses are pivotal in understanding the electronic distribution and molecular geometry, contributing to the compound's reactivity and properties (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving azatricyclo compounds demonstrate their reactivity and potential for further chemical modifications. For example, the Curtius rearrangement and subsequent transformations into polycyclic ureas reveal the compound's versatility in chemical synthesis. The ability to undergo such complex reactions highlights its utility in creating a variety of derivative molecules (Оkovytaya & Tarabara, 2014).
Physical Properties Analysis
The analysis of physical properties, such as crystal structure and spectroscopic characteristics, provides insights into the compound's solid-state behavior and interaction with light. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Exploring the chemical properties involves examining the compound's reactivity, including its behavior in reactions such as oxidative spiro-bromocyclization, showcasing its potential for synthesizing structurally complex and functionally diverse molecules. This aspect is fundamental for leveraging the compound's chemical characteristics in targeted applications (He & Qiu, 2017).
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5/c21-14-5-3-11(4-6-14)15(23)10-27-16(24)7-8-22-19(25)17-12-1-2-13(9-12)18(17)20(22)26/h3-6,12-13,17-18H,1-2,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTXLJRMNAMPLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)OCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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